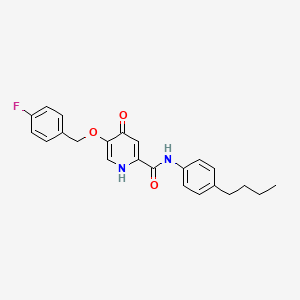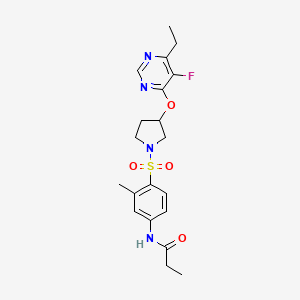
Methyl 5-chloro-3-(chlorosulfonyl)-2-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-chloro-3-(chlorosulfonyl)-2-fluorobenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a chloro substituent, a chlorosulfonyl group, and a fluorine atom on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-chloro-3-(chlorosulfonyl)-2-fluorobenzoate typically involves the chlorosulfonation of a suitable precursor, such as 5-chloro-2-fluorobenzoic acid. The reaction is carried out in the presence of chlorosulfonic acid and a suitable solvent, such as dichloromethane, under controlled temperature conditions. The resulting chlorosulfonyl derivative is then esterified using methanol in the presence of a catalyst, such as sulfuric acid, to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The chloro and chlorosulfonyl groups on the benzene ring make this compound susceptible to nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonamide using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl ester group, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, solvents like dimethyl sulfoxide, and temperatures around 50-80°C.
Reduction: Lithium aluminum hydride in anhydrous ether, at room temperature.
Oxidation: Potassium permanganate in aqueous solution, at elevated temperatures.
Major Products:
Substitution: Formation of substituted benzoates.
Reduction: Formation of sulfonamides.
Oxidation: Formation of carboxylic acids.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 5-chloro-3-(chlorosulfonyl)-2-fluorobenzoate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the preparation of more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of pharmaceutical agents. Its derivatives may exhibit biological activities, such as anti-inflammatory or antimicrobial properties.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its unique functional groups allow for the development of compounds with specific properties tailored for various applications.
Mecanismo De Acción
The mechanism of action of Methyl 5-chloro-3-(chlorosulfonyl)-2-fluorobenzoate is primarily based on its ability to undergo chemical transformations. The chlorosulfonyl group can act as an electrophile, facilitating nucleophilic attack by various nucleophiles. This reactivity is harnessed in synthetic applications to introduce new functional groups or modify existing ones on the benzene ring.
Comparación Con Compuestos Similares
Methyl 5-chloro-3-(chlorosulfonyl)-2-thiophene carboxylate: Similar in structure but with a thiophene ring instead of a benzene ring.
Methyl 5-chloro-3-(methylsulfamoyl)-2-thiophene carboxylate: Contains a methylsulfamoyl group instead of a chlorosulfonyl group.
Methyl 5-chloro-3-(chlorosulfonyl)-2-thiophene carboxylate: Another thiophene derivative with similar functional groups.
Uniqueness: Methyl 5-chloro-3-(chlorosulfonyl)-2-fluorobenzoate is unique due to the presence of both a fluorine atom and a chlorosulfonyl group on the benzene ring. This combination of functional groups imparts distinct reactivity and properties, making it a versatile compound in synthetic chemistry and industrial applications.
Propiedades
IUPAC Name |
methyl 5-chloro-3-chlorosulfonyl-2-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO4S/c1-15-8(12)5-2-4(9)3-6(7(5)11)16(10,13)14/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDAGMMWOFQTLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Cl)S(=O)(=O)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
methanone](/img/structure/B2503964.png)

![2-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2503967.png)

![N-Methyl-1-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2503969.png)


![N-(4-ethoxyphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide](/img/structure/B2503977.png)

![N-{3-[4-(dimethylamino)phenyl]propyl}adamantane-1-carboxamide](/img/structure/B2503979.png)



![N-[4-(methylsulfamoyl)phenyl]cyclohexanecarboxamide](/img/structure/B2503986.png)
